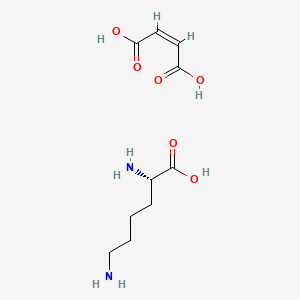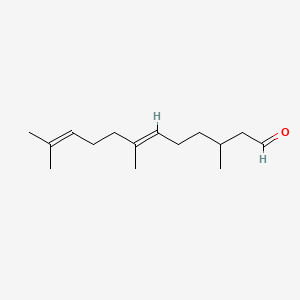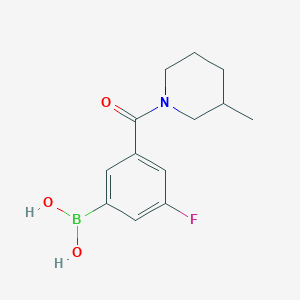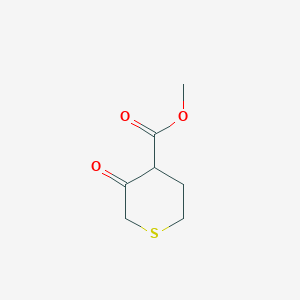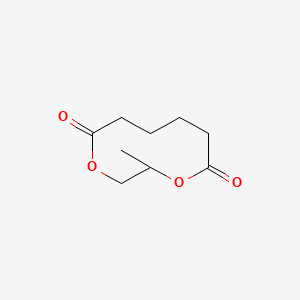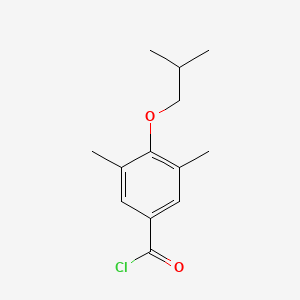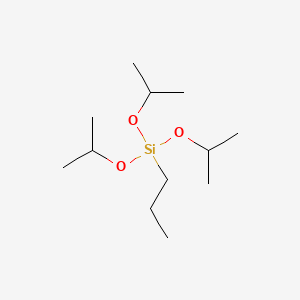
Tris(1-methylethoxy)propylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(1-methylethoxy)propylsilane is an organosilicon compound with the molecular formula C12H28O3Si and a molecular weight of 248.43 g/mol . This compound is known for its unique chemical properties and is widely used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tris(1-methylethoxy)propylsilane can be synthesized through the reaction of propyltrichlorosilane with isopropanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation to achieve the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions: Tris(1-methylethoxy)propylsilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: this compound can undergo substitution reactions where the isopropoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkyl halides are commonly employed.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Tris(1-methylethoxy)propylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: This compound is utilized in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is explored for its potential in drug delivery systems due to its biocompatibility.
Industry: this compound is employed in the production of advanced materials, including coatings and adhesives
Wirkmechanismus
The mechanism of action of tris(1-methylethoxy)propylsilane involves its interaction with various molecular targets. In chemical reactions, it acts as a silane donor, facilitating the formation of silicon-carbon bonds. The pathways involved include nucleophilic substitution and addition reactions .
Vergleich Mit ähnlichen Verbindungen
Triisopropylsilane: Another organosilicon compound with similar properties but different applications.
Trimethoxypropylsilane: Similar in structure but with methoxy groups instead of isopropoxy groups.
Uniqueness: Tris(1-methylethoxy)propylsilane is unique due to its specific combination of isopropoxy groups and propylsilane backbone, which imparts distinct chemical reactivity and stability compared to other silanes .
Eigenschaften
CAS-Nummer |
35108-12-4 |
|---|---|
Molekularformel |
C12H28O3Si |
Molekulargewicht |
248.43 g/mol |
IUPAC-Name |
tri(propan-2-yloxy)-propylsilane |
InChI |
InChI=1S/C12H28O3Si/c1-8-9-16(13-10(2)3,14-11(4)5)15-12(6)7/h10-12H,8-9H2,1-7H3 |
InChI-Schlüssel |
MQVCTPXBBSKLFS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[Si](OC(C)C)(OC(C)C)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12644690.png)

